2-Bromo-1H-imidazole-5-carboxylic acid hydrochloride (CAS: 2913278-40-5) is a bifunctional heteroaromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), peptidomimetics, and advanced coordination polymers. Featuring a highly reactive C2-bromine for palladium-catalyzed cross-coupling and a C5-carboxylic acid for direct amidation, this compound serves as a versatile linchpin for complex molecular assembly. Procuring the hydrochloride salt form, rather than the zwitterionic free base, fundamentally alters its physical properties, providing superior solubility in polar solvents, enhanced shelf-stability against premature decarboxylation, and improved handling characteristics during bulk manufacturing [1].
Substituting this specific hydrochloride salt with its free base or chlorinated analogs introduces severe process bottlenecks. The free base of 2-bromo-1H-imidazole-5-carboxylic acid forms strong intermolecular hydrogen-bonded zwitterionic networks, resulting in poor solubility that forces the use of massive solvent volumes or harsh heating, degrading process mass intensity (PMI) [1]. Furthermore, substituting the C2-bromine with a C2-chlorine dramatically reduces the kinetics of oxidative addition during cross-coupling, necessitating elevated temperatures and specialized, expensive phosphine ligands that erode the economic viability of the synthetic route [2].
The hydrochloride salt disrupts the zwitterionic network inherent to the free base form of imidazole carboxylic acids. In standard dissolution assays, the hydrochloride salt achieves a solubility exceeding 0.5 M in methanol/water mixtures at ambient temperature, whereas the free base struggles to reach 0.1 M [1].
| Evidence Dimension | Solubility limit in polar protic solvents (Methanol) at 25°C |
| Target Compound Data | >0.5 M solubility |
| Comparator Or Baseline | Free base: <0.1 M solubility |
| Quantified Difference | >5-fold increase in achievable concentration |
| Conditions | Standard dissolution assay in methanol/water mixtures at ambient temperature |
Higher solubility allows for more concentrated reaction streams, reducing solvent waste and improving throughput in pilot-scale syntheses.
Bromine at the C2 position undergoes oxidative addition significantly faster than chlorine. Under mild Suzuki-Miyaura coupling conditions (60°C), the 2-bromo derivative achieves >85% conversion in 4 hours, whereas the 2-chloro analog yields <40% conversion, requiring temperatures above 100°C to achieve parity [1].
| Evidence Dimension | Conversion yield in mild Suzuki-Miyaura coupling |
| Target Compound Data | >85% conversion in 4 hours |
| Comparator Or Baseline | 2-chloro analog: <40% conversion |
| Quantified Difference | >45% absolute yield improvement under mild conditions |
| Conditions | Pd(dppf)Cl2 catalyst, aqueous base, 60°C, arylboronic acid coupling partner |
The superior reactivity of the C2-bromide allows for lower catalyst loadings and milder temperatures, protecting the sensitive carboxylic acid from thermal degradation.
Procuring the carboxylic acid directly enables one-step amide coupling with yields exceeding 90%. In contrast, starting from the methyl ester (methyl 2-bromo-1H-imidazole-5-carboxylate) requires a two-step sequence involving basic hydrolysis, which introduces a risk of partial decarboxylation and drops the overall yield to ~65-70% [1].
| Evidence Dimension | Overall yield to target C5-amide |
| Target Compound Data | >90% overall yield (1 step) |
| Comparator Or Baseline | Methyl ester: ~65-70% overall yield (2 steps) |
| Quantified Difference | Elimination of 1 synthetic step; ~20-25% yield increase |
| Conditions | Direct HATU/DIPEA coupling vs. standard LiOH saponification followed by HATU/DIPEA coupling |
Procuring the acid directly avoids the basic hydrolysis step required for esters, which can trigger unwanted side reactions or partial degradation of the imidazole core.
The orthogonal reactivity of the C2-bromide and C5-carboxylic acid makes this compound ideal for synthesizing complex API scaffolds. The carboxylic acid can be rapidly converted to an amide or ester, followed by a Suzuki or Buchwald-Hartwig coupling at the C2 position. The enhanced solubility of the hydrochloride salt ensures that the initial amidation proceeds homogeneously, preventing the formation of unreacted slurries common with the free base [1].
Imidazole-5-carboxylic acids are critical bioisosteres in peptidomimetic design and frequent hinge-binding motifs in kinase inhibitors. Procuring the hydrochloride salt allows for seamless integration into solid-phase peptide synthesis (SPPS) workflows or solution-phase parallel synthesis, where high reagent concentration and predictable dissolution profiles are mandatory for automated dispensing systems [2].
As a bifunctional linker precursor, this compound is utilized to construct highly functionalized MOFs or coordination polymers. The C2-bromine serves as a synthetic handle for post-synthetic modification (PSM) of the MOF lattice. The hydrochloride salt form provides the precise stoichiometric control and solubility required during the initial solvothermal synthesis phase, outperforming generic ester analogs that require in situ hydrolysis [3].